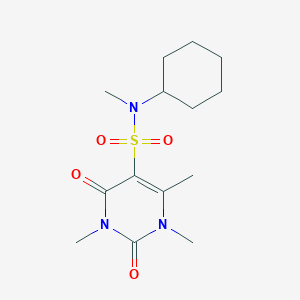

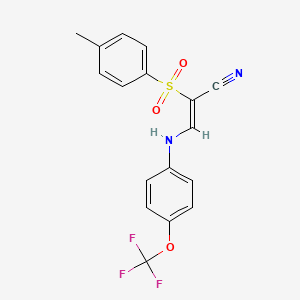

N-(2-aminoethyl)-4-(trifluoromethyl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2-aminoethyl)-4-(trifluoromethyl)benzamide hydrochloride involves several key steps, starting from basic aromatic compounds or benzimidazoles. Techniques such as cyclocondensation of 2-guanidinobenzimidazole with heteroaromatic aldehydes have been explored for synthesizing related compounds. The synthesis often requires specific conditions to ensure the correct functional groups are introduced and retained throughout the process, with purification methods such as crystallization being crucial for achieving high purity (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Molecular Structure Analysis

The molecular structure of related benzamide compounds has been extensively studied using techniques like X-ray diffraction, which reveals the arrangement of atoms within the molecule and the presence of specific tautomeric forms in the solid state. These structures often exhibit significant delocalization within certain moieties, influencing their physical and chemical properties. The molecular structure is crucial for understanding the compound's reactivity and interactions with other molecules (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Chemical Reactions and Properties

The chemical reactivity of this compound and similar compounds is influenced by their functional groups. These compounds can undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the reaction conditions and the presence of catalytic agents. The trifluoromethyl group can significantly affect the compound's reactivity, making it a subject of interest for developing novel reactions (Guirado, Andreu, Zapata, Cerezo, & Bautista, 2002).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are key to its application and handling. These properties are determined by its molecular structure and intermolecular forces. X-ray crystallography has provided insights into the crystalline forms of related compounds, highlighting the influence of molecular arrangement on physical properties (Yanagi, Mizoguchi, Adachi, Sato, Kodama, Anzai, Takagishi, Kamei, Fujiwara, Matsushita, Yamashoji, & Inoue, 2000).

Aplicaciones Científicas De Investigación

Synthesis and Potential Neuroleptic Activity

N-(2-aminoethyl)-4-(trifluoromethyl)benzamide hydrochloride and related compounds have been studied for their potential neuroleptic activities. Research involving the synthesis and evaluation of benzamides of N,N-disubstituted ethylenediamines revealed a correlation between structure and activity, indicating potential use in the treatment of psychosis (Iwanami et al., 1981).

Anti-Acetylcholinesterase Activity

A series of derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, showing potential for the development of antidementia agents. Substituting the benzamide with a bulky moiety substantially increased activity, with some compounds showing significant potential as potent inhibitors of acetylcholinesterase (Sugimoto et al., 1990).

Melanoma Imaging and Therapy

Research on radioiodinated N-(dialkylaminoalkyl)benzamides, including variations of this compound, has been conducted for melanoma imaging and therapy. These compounds have shown significant potential for melanoma uptake and tissue selectivity, offering potential for improved imaging and therapeutic options (Eisenhut et al., 2000).

Potential Anticonvulsant Activity

Compounds similar to this compound have been studied for their anticonvulsant activities. These studies revealed the potential of these compounds to antagonize seizures in animal models, suggesting a possible application in epilepsy treatment (Robertson et al., 1987).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-aminoethyl)-4-(trifluoromethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O.ClH/c11-10(12,13)8-3-1-7(2-4-8)9(16)15-6-5-14;/h1-4H,5-6,14H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORMHKRQMRPZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCN)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2489275.png)

![Pyridin-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2489277.png)

![Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2489281.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2489290.png)

![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2489295.png)